molecular formula C13H18N2O2 B6628486 N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide

N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide

Cat. No.: B6628486
M. Wt: 234.29 g/mol
InChI Key: FADQEBIBVAAXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide, also known as ACBC, is a chemical compound that has gained interest in recent years due to its potential applications in scientific research. ACBC is a derivative of cyclobutyl glycine, an amino acid that is not found in nature. The compound has been synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide acts as a positive allosteric modulator of the NMDA receptor, enhancing the activity of the receptor in a dose-dependent manner. The compound binds to a site on the receptor distinct from the glutamate binding site, leading to an increase in the duration and amplitude of the NMDA receptor-mediated currents.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, the compound has been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory. This compound has also been shown to increase the release of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.

Advantages and Limitations for Lab Experiments

N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide has several advantages for use in lab experiments. The compound is highly soluble and stable, making it easy to work with. This compound is also relatively selective for the NMDA receptor, minimizing off-target effects. However, this compound has some limitations as well. The compound has poor bioavailability, limiting its use in vivo. This compound also has a relatively short half-life, requiring frequent dosing in experiments.

Future Directions

There are several potential future directions for research on N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide. One area of interest is the role of this compound in synaptic plasticity and learning and memory. Further studies could investigate the effects of this compound on different types of memory and on different brain regions. Another potential direction is the use of this compound as a therapeutic agent for neurodegenerative diseases or traumatic brain injury. Finally, the development of more potent and selective this compound analogs could lead to new insights into the mechanisms underlying NMDA receptor function.

Synthesis Methods

N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide can be synthesized using a variety of methods, including the reaction of cyclobutyl glycine with 4-hydroxybenzyl bromide, or the reaction of cyclobutyl glycine with 4-hydroxyphenylacetic acid. Both methods have been shown to yield high-quality this compound with good purity.

Scientific Research Applications

N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning and memory. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.

Properties

IUPAC Name

N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-13(6-1-7-13)9-15-12(17)8-10-2-4-11(16)5-3-10/h2-5,16H,1,6-9,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADQEBIBVAAXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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